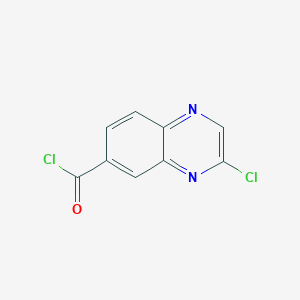

3-Chloro-quinoxaline-6-carbonyl chloride

Description

3-Chloro-quinoxaline-6-carbonyl chloride is a heterocyclic compound featuring a quinoxaline core substituted with a chlorine atom at position 3 and a carbonyl chloride group at position 6. Its molecular formula is C₉H₄Cl₂N₂O, with a molecular weight of 239.06 g/mol. Quinoxaline derivatives are widely utilized in pharmaceutical and agrochemical research due to their structural versatility and bioactivity . This compound serves as a reactive intermediate in organic synthesis, particularly in acylations and nucleophilic substitutions, owing to the electrophilic nature of the carbonyl chloride group. Synthesis routes often involve chlorination of quinoxaline precursors or functionalization via cross-coupling reactions, as exemplified in methodologies for analogous 6-chloroquinoxaline derivatives .

Properties

Molecular Formula |

C9H4Cl2N2O |

|---|---|

Molecular Weight |

227.04 g/mol |

IUPAC Name |

3-chloroquinoxaline-6-carbonyl chloride |

InChI |

InChI=1S/C9H4Cl2N2O/c10-8-4-12-6-2-1-5(9(11)14)3-7(6)13-8/h1-4H |

InChI Key |

CGIHHZTTZZMCRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1C(=O)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, physicochemical properties, and applications of 3-chloro-quinoxaline-6-carbonyl chloride are influenced by its substitution pattern. Below is a comparative analysis with key analogs:

2,3-Dichloro-quinoxaline-6-carbonyl Chloride

- Molecular Formula : C₉H₃Cl₃N₂O

- Substituents : Chlorine at positions 2 and 3, carbonyl chloride at position 6.

- Key Differences: The additional chlorine at position 2 enhances electrophilicity, making it more reactive in nucleophilic aromatic substitutions compared to the monosubstituted 3-chloro analog. This compound is often employed in synthesizing polyhalogenated intermediates for drug discovery .

- Applications : Used in cross-coupling reactions to generate fused heterocycles for kinase inhibitors .

6-Chloro-2-((6-chloropyridin-3-yl)methoxy)quinoxaline

- Molecular Formula : C₁₄H₈Cl₂N₃O

- Substituents : Chlorine at position 6 and a 6-chloropyridinylmethoxy group at position 2.

- Key Differences: The bulky 2-substituent reduces electrophilicity at the quinoxaline core but improves binding affinity to bacterial targets. This derivative exhibits potent antibacterial activity (MIC: 2–8 µg/mL against S. aureus) .

- Applications : Antibacterial agents targeting Gram-positive pathogens .

2-Chloro-6-methoxyquinoline-3-carbaldehyde

- Molecular Formula: C₁₁H₈ClNO₂

- Substituents : Chlorine at position 2, methoxy at position 6, and aldehyde at position 3.

- Key Differences: As a quinoline derivative, its single nitrogen atom in the heterocyclic ring alters electronic distribution compared to quinoxalines. The aldehyde group enables condensation reactions for Schiff base formation, useful in coordination chemistry .

- Applications : Precursor for metal-organic frameworks (MOFs) and luminescent materials .

6-Chloro-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylic Acid

- Molecular Formula : C₁₅H₁₁ClN₃O₃

- Substituents: Chlorine at position 6, 3-hydroxyphenylamino at position 3, and carboxylic acid at position 2.

- Key Differences: The hydrophilic carboxylic acid and phenolic groups enhance solubility in polar solvents. This derivative acts as a dual Pim-1/2 kinase inhibitor (IC₅₀: 0.8–1.2 µM), highlighting the role of polar substituents in biological target engagement .

- Applications : Anticancer therapeutics targeting kinase signaling pathways .

Research Findings and Implications

- Substituent Position Effects: Chlorine at position 3 in quinoxalines directs electrophilic attacks to the 6-position, facilitating regioselective functionalization. Additional halogens (e.g., 2,3-dichloro derivatives) increase steric hindrance but enhance leaving-group ability in substitution reactions .

- Biological Activity : Polar groups (e.g., carboxylic acids) improve solubility and target binding, as seen in kinase inhibitors, while lipophilic substituents (e.g., chloropyridinyl) enhance membrane permeability in antibacterials .

- Synthetic Utility : Carbonyl chloride groups enable rapid derivatization into amides or esters, critical for combinatorial library synthesis in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.